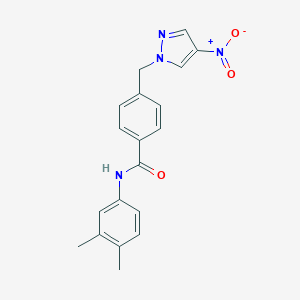
1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazole derivative that is commonly used as a ligand for metal complexes and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the formation of metal complexes with transition metals. These metal complexes may then interact with biological molecules such as enzymes and proteins, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
Research has shown that 1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide and its metal complexes can exhibit a range of biochemical and physiological effects. These include antioxidant activity, anticancer activity, and antibacterial activity. Additionally, the metal complexes have been investigated for their potential use in imaging and diagnosis of diseases such as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide in lab experiments is its versatility as a ligand for metal complexes. It has been found to form stable complexes with a range of transition metals, making it useful in a variety of applications. However, one limitation is that the synthesis of the compound can be challenging and time-consuming, which may limit its widespread use.
Orientations Futures
There are many potential future directions for research involving 1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide and its metal complexes. One area of interest is the development of new metal complexes for use in catalysis and other applications. Additionally, the potential use of these metal complexes in imaging and diagnosis of diseases such as cancer is an area of ongoing research. Finally, further investigation into the mechanism of action of these compounds could lead to new insights into their biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide involves the reaction of mesitylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with acetic anhydride. The resulting compound can then be purified through recrystallization.
Applications De Recherche Scientifique
1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide has been widely used in scientific research due to its potential applications in a variety of fields. It has been found to be a useful ligand for metal complexes, particularly those involving transition metals such as copper, nickel, and cobalt. These metal complexes have been investigated for their potential use in catalysis, bioinorganic chemistry, and other applications.
Propriétés
Nom du produit |
1-ethyl-N-mesityl-1H-pyrazole-3-carboxamide |
|---|---|
Formule moléculaire |
C15H19N3O |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
1-ethyl-N-(2,4,6-trimethylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H19N3O/c1-5-18-7-6-13(17-18)15(19)16-14-11(3)8-10(2)9-12(14)4/h6-9H,5H2,1-4H3,(H,16,19) |
Clé InChI |
FZNVWQMQHXYLGU-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2C)C)C |
SMILES canonique |
CCN1C=CC(=N1)C(=O)NC2=C(C=C(C=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide](/img/structure/B213832.png)

![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)





![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)
![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)

